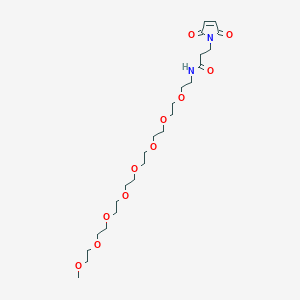

m-PEG8-Mal

Vue d'ensemble

Description

m-PEG8-Mal: is a compound that consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a maleimide functional group. The maleimide group is reactive towards thiol groups, making this compound a valuable reagent in bioconjugation and drug delivery applications. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .

Analyse Biochimique

Biochemical Properties

m-PEG8-Mal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The mal-PEG8-Mal molecule contains a cleavable ADC linker and a potent tubulin inhibitor MMAE . This interaction with tubulin disrupts microtubule dynamics, inhibiting cell division and leading to cell death.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are crucial for cell division. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The this compound molecule binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Mal typically involves the reaction of a PEG chain with a maleimide derivative. One common method is to react a PEG chain with a maleimide-activated ester, such as N-hydroxysuccinimide (NHS) ester. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG8-Mal primarily undergoes Michael addition reactions with thiol groups. This reaction forms a stable thioether linkage, which is useful in bioconjugation .

Common Reagents and Conditions:

Reagents: Thiol-containing compounds, such as cysteine residues in proteins or peptides.

Conditions: The reaction typically occurs at a pH between 6.5 and 7.5, which is optimal for the maleimide-thiol reaction

Major Products: The major product of the reaction between this compound and a thiol-containing compound is a thioether-linked conjugate. This product retains the solubility and biocompatibility properties of the PEG chain while incorporating the functional properties of the thiol-containing molecule .

Applications De Recherche Scientifique

Chemistry: m-PEG8-Mal is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .

Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays .

Medicine: this compound is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. It is also used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items, where it enhances the solubility and stability of active ingredients .

Mécanisme D'action

The mechanism of action of m-PEG8-Mal involves the formation of a stable thioether linkage with thiol groups through a Michael addition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biological molecules. The PEG chain provides steric hindrance, reducing nonspecific interactions and enhancing the solubility and biocompatibility of the conjugate .

Comparaison Avec Des Composés Similaires

MAL-dPEG8-acid: Similar to m-PEG8-Mal but with a carboxylic acid group instead of a maleimide group.

Maleimide-PEG8-succinimidyl ester: Contains a succinimidyl ester group, which reacts with primary amines instead of thiols.

Methoxypolyethylene glycol maleimide: A shorter PEG chain with a maleimide group.

Uniqueness: this compound is unique due to its specific reactivity towards thiol groups and its optimal PEG chain length, which provides a balance between solubility and biocompatibility. This makes it particularly useful in applications where precise and stable conjugation is required .

Activité Biologique

m-PEG8-Mal (methoxy-PEG8-maleimide) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins, offering a promising approach in targeted therapy for various diseases, including cancer. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by its PEG chain, which enhances solubility and stability in biological systems. The maleimide group allows for selective conjugation to thiol-containing peptides or proteins, facilitating the formation of PROTACs. The incorporation of this compound into PROTACs enables the targeting of proteins for ubiquitination and subsequent proteasomal degradation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | Approximately 500 Da |

| Structure | Methoxy-PEG8-Maleimide |

| Solubility | Water-soluble |

| Functional Groups | Maleimide, Ether |

2. Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity through its role in the development of PROTACs. By enabling targeted protein degradation, it can effectively reduce the levels of oncogenic proteins associated with various cancers.

Case Studies and Research Findings

- In vitro Studies : In a study published by MedChemExpress, this compound was shown to facilitate the synthesis of PROTACs that target the BCR-ABL fusion protein in chronic myeloid leukemia (CML) cells. The resulting PROTACs exhibited enhanced degradation efficacy compared to traditional inhibitors, leading to reduced cell viability in CML cell lines .

- In vivo Studies : A study reported on the use of this compound-based PROTACs in xenograft models. These models demonstrated significant tumor regression and prolonged survival rates in treated mice compared to control groups. The findings indicated that the targeted degradation of specific proteins could be a viable therapeutic strategy in oncology .

- Safety Profile : While PEG compounds have been associated with hypersensitivity reactions, studies indicate that this compound has a favorable safety profile when used within appropriate concentrations for drug development .

3. Comparative Analysis with Other Linkers

The effectiveness of this compound can be compared to other PEG-based linkers in terms of stability, solubility, and biological activity.

Table 2: Comparison of PEG Linkers

| Linker Type | Stability | Solubility | Biological Activity |

|---|---|---|---|

| m-PEG4-Mal | Moderate | High | Moderate |

| This compound | High | Very High | High |

| m-PEG12-Mal | Very High | Very High | Moderate |

4. Future Directions and Applications

The ongoing research into this compound highlights its potential beyond oncology, including applications in autoimmune diseases and neurodegenerative disorders. Future studies may focus on optimizing its structure for enhanced specificity and reduced off-target effects.

5. Conclusion

This compound represents a significant advancement in drug development, particularly in the realm of targeted protein degradation through PROTAC technology. Its unique properties facilitate effective therapeutic strategies against various diseases while maintaining a favorable safety profile. Continued research will further elucidate its full potential and broaden its applications in clinical settings.

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKKRMSENAYADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.